molecular formula C186H286N50O62S B124367 Exenatide Acetate CAS No. 141732-76-5

Exenatide Acetate

Cat. No. B124367
M. Wt: 4247 g/mol
InChI Key: YEAXWAGAAYUUBX-JVTOQCAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exenatide Acetate (ExA) is a synthetic peptide derived from the Salivary Gland Extract of the Gila Monster, Heloderma suspectum. It is a member of the glucagon-like peptide-1 (GLP-1) family of hormones, which are known to regulate glucose metabolism and appetite. ExA has been studied for its potential therapeutic applications in the management of type 2 diabetes, obesity, and other metabolic disorders.

Scientific research applications

Cardioprotective Effects

Exenatide Acetate has demonstrated significant cardioprotective effects. In a porcine model of ischemia and reperfusion injury, exenatide was found to reduce myocardial infarct size and prevent deterioration of systolic and diastolic cardiac function (Timmers et al., 2009). Additionally, a study on patients with ST-segment–elevation myocardial infarction undergoing primary percutaneous coronary intervention showed that exenatide reduced infarct size and improved subclinical left ventricular function (Woo et al., 2013).

Application in Diabetes Treatment

Exenatide has been studied for its role in treating diabetes. A study highlighted the development of a long-acting injectable formulation of exenatide for treating type II diabetes, showing improved glucose tolerance in mice after a single injection (Li et al., 2013). Another study on overweight patients with type 2 diabetes observed the effects of exenatide on A1C, weight, and cardiovascular risk factors over 82 weeks, showing its potential for long-term diabetes management (Blonde et al., 2006).

Neuroprotective Effects in Parkinson's Disease

Research has also explored exenatide's neuroprotective effects. A study on patients with Parkinson's disease found that exenatide injections led to improvements in off-medication motor scores, suggesting its potential as a treatment avenue in Parkinson’s disease (Athauda et al., 2017).

Oral Delivery Innovations

The development of oral delivery systems for exenatide has been a focus of research. One study successfully encapsulated exenatide in microspheres prepared by cross-linking alginate and hyaluronate, demonstrating the feasibility of oral delivery of exenatide with controlled release and effective blood glucose reduction (Zhang et al., 2014).

properties

IUPAC Name

acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95-,96-,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAXWAGAAYUUBX-JVTOQCAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CN=CN9)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C186H286N50O62S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4247 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16158469

Citations

For This Compound
41
Citations
A Chandrashekar, A Beig, Y Wang… - International Journal of …, 2023 - Elsevier
… the GLP-1 receptor agonist, exenatide acetate, is an important … Herein we prepared exenatide acetate-PLGA formulations of … microspheres encapsulating exenatide acetate and indicate …
Number of citations: 1 www.sciencedirect.com
TNQ Phan, R Ismail, B Le-Vinh, S Zaichik… - ACS Biomaterials …, 2020 - ACS Publications
… with 1 mL of SEDDS dispersions or exenatide acetate solution in HBSS at a concentration … The apparent permeability coefficients (Papp) for the SEDDS and exenatide acetate were …
Number of citations: 15 pubs.acs.org
M Hu, Y Zhang, N Xiang, Y Zhong, T Gong… - Pharmaceutical …, 2016 - Springer
… Stability of exenatide acetate in ethanol solutions of varying pHs. The residual drug is … Effects of different additives on exenatide acetate stability. The residual drug is normalized …
Number of citations: 14 link.springer.com
C Menzel, T Holzeisen, F Laffleur, S Zaichik… - Journal of Controlled …, 2018 - Elsevier
… The same volume and concentration of exenatide acetate in 50 mM phosphate buffer pH 6.8 served as control. Test solutions were filled into dialysis tubes and placed in beakers with …
Number of citations: 98 www.sciencedirect.com
Y Zhang, Y Zhong, M Hu, N Xiang, Y Fu… - Drug development …, 2016 - Taylor & Francis
… Briefly, exenatide acetate powder was dissolved in sodium acetate buffer (0.1 M, pH4.0). The exenatide solution and EDTA-Na 2 (0.05%, w/v) were then added to the accurately …
Number of citations: 28 www.tandfonline.com
A Stulz, M Breitsamer, G Winter, H Heerklotz - Biophysical Journal, 2020 - cell.com
… Exenatide acetate was purchased from Chemos (Regenstauf, Germany). As described in (9), exenatide acetate was purified by dialysis (MWCO 5 kDa) into highly purified water (…
Number of citations: 4 www.cell.com
MM Abeer, AK Meka, N Pujara, T Kumeria, E Strounina… - Pharmaceutics, 2019 - mdpi.com
… (a) ζ-potential profile of exenatide acetate at different pH confirming pI. (b) Loading of … (a) ζ-potential profile of exenatide acetate at different pH confirming pI. (b) Loading of exenatide on …
Number of citations: 41 www.mdpi.com
LQ Zhang, W Zhang, T Li, T Yang, X Yuan… - … of Learning and …, 2021 - Elsevier
… Then, exenatide acetate (Ex-4, a GLP-1R agonist), exendin (9–39) (Ex(9–39), a GLP-1R antagonist) and Compound C dihydrochloride (CC, an AMPK inhibitor) were used to test the …
Number of citations: 20 www.sciencedirect.com
M Breitsamer, A Stulz, HH Heerklotz… - European Journal of …, 2019 - Elsevier
… Exenatide acetate was purchased from Chemos GmbH&Co.KG (Regenstauf, Germany) and purified by dialysis (MWCO 5 kDa) into highly purified water (HPW, Purelab Plus, USF Elga, …
Number of citations: 5 www.sciencedirect.com
LQ Zhang, W Zhang, T Li, T Yang, X Yuan, Y Zhou… - 2020 - researchsquare.com
… Then, exenatide acetate (Ex-4, a GLP-1R agonist), exendin (9-39)(Ex (9-39), a GLP-1R antagonist) and Compound C dihydrochloride (CC, an AMPK inhibitor) were used to test the …
Number of citations: 3 www.researchsquare.com

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